

A Comprehensive Technical Guide to the Physicochemical Properties of Catechol-d6

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Compound of Interest

Compound Name:	Catechol-d6
CAS No.:	202656-22-2
Cat. No.:	B1466186

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Advanced Research

In the landscape of modern scientific inquiry, particularly within drug discovery and metabolic studies, the use of stable isotope-labeled compounds is indispensable. **Catechol-d6**, the deuterated analogue of catechol (1,2-dihydroxybenzene), stands out as a critical tool for researchers. Its unique physical and chemical properties, stemming from the replacement of hydrogen with deuterium atoms, offer enhanced sensitivity and accuracy in a variety of analytical techniques. This guide provides an in-depth exploration of the physical properties of **Catechol-d6**, offering a valuable resource for scientists leveraging this compound in their research.

The primary utility of **Catechol-d6** lies in its application as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Because its chemical behavior is nearly identical to its non-deuterated counterpart, it co-elutes during chromatographic separation, yet is easily distinguishable by its higher mass. This allows for

precise quantification of catechol and its metabolites in complex biological matrices, a crucial aspect of pharmacokinetic and toxicological studies.

Core Physicochemical Properties

While specific physical property data for **Catechol-d6** is not extensively published, the properties of its non-deuterated form, catechol, provide a close approximation. It is important to note that deuteration can lead to slight variations in properties such as melting and boiling points.[\[2\]](#)[\[3\]](#)

Property	Value (for Catechol)	Notes
Molecular Formula	C ₆ D ₆ O ₂	All six hydrogen atoms are replaced with deuterium. [1]
Molecular Weight	116.15 g/mol	[1] [4] [5] [6]
CAS Number	202656-22-2	[1] [4] [6]
Appearance	Colorless crystalline solid	May turn brown upon exposure to air and light. [7] [8]
Melting Point	103-105 °C	[9] [10] [11]
Boiling Point	245.5 °C (sublimes)	[9] [10] [11]
Solubility in Water	430 g/L at 20 °C	[10]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and dimethylformamide (DMF)	[12]
Isotopic Enrichment	≥98 atom % D	Commercially available with high isotopic purity. [1]

Synonyms: 1,2-Benzenediol-d6, Pyrocatechol-d6, 1,2-Dihydroxybenzene-d6[\[1\]](#)[\[6\]](#)

Spectroscopic Profile: A Comparative Analysis

The substitution of hydrogen with deuterium atoms in **Catechol-d6** results in predictable and analytically useful changes in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: In a ^1H NMR spectrum, **Catechol-d6** will exhibit a significantly simplified or absent signal in the aromatic region compared to unlabeled catechol.[1] The only observable proton signals would be from the two hydroxyl (-OH) groups, which can also exchange with deuterium if the sample is prepared in a deuterated solvent like D_2O . This lack of proton signals in the benzene ring makes it an excellent internal standard in proton NMR studies of complex mixtures.
- ^{13}C NMR: The ^{13}C NMR spectrum of **Catechol-d6** will be very similar to that of catechol. However, the carbon atoms directly bonded to deuterium will show a characteristic triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly upfield compared to the corresponding carbons in catechol.
- ^2H NMR (Deuterium NMR): A ^2H NMR spectrum of **Catechol-d6** would show a distinct resonance corresponding to the deuterium atoms on the aromatic ring, providing a direct method to confirm deuteration and assess isotopic purity.[1]

Infrared (IR) Spectroscopy

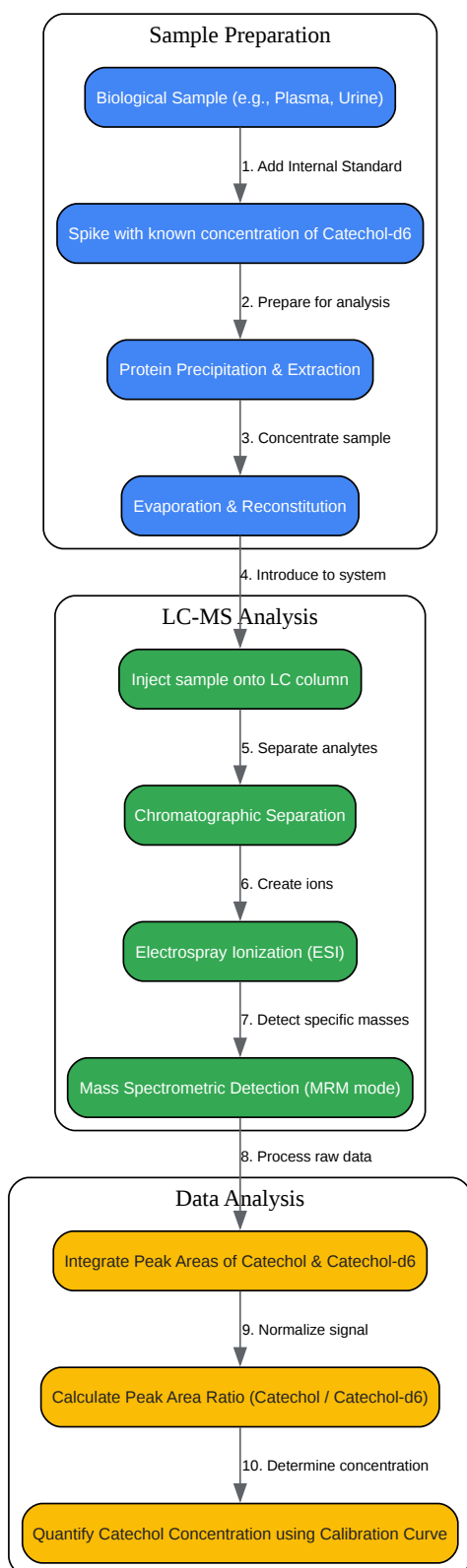
The vibrational frequencies of chemical bonds are dependent on the masses of the bonded atoms. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Therefore, the IR spectrum of **Catechol-d6** will show characteristic C-D stretching and bending vibrations at lower wavenumbers compared to the C-H vibrations in catechol. The O-H stretching frequency will remain largely unaffected unless the hydroxyl protons are also exchanged for deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique where the utility of **Catechol-d6** is most evident. The molecular ion peak ($[\text{M}]^+$) for **Catechol-d6** will appear at an m/z of 116, which is 6 mass units higher than that of unlabeled catechol (m/z 110). This distinct mass difference allows for the use of **Catechol-d6** as an ideal internal standard in isotope dilution mass spectrometry for the accurate quantification of catechol in various samples.[1]

Experimental Protocol: Use of **Catechol-d6** as an Internal Standard in LC-MS Quantification

The following is a generalized workflow for the use of **Catechol-d6** as an internal standard for the quantification of catechol in a biological sample using Liquid Chromatography-Mass Spectrometry (LC-MS).



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Caption: Workflow for quantitative analysis using **Catechol-d6**.

Safety and Handling

Catechol-d6 should be handled with the same precautions as unlabeled catechol. It is toxic if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[4] It is also suspected of causing genetic defects and cancer.[4]

Handling Precautions:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from light and moisture.[4]

Conclusion

Catechol-d6 is a powerful tool for researchers in various scientific disciplines. Its well-defined physicochemical properties, particularly its distinct mass and spectroscopic characteristics, make it an invaluable internal standard for quantitative analysis. Understanding these properties is essential for the effective design and interpretation of experiments, ultimately leading to more robust and reliable scientific outcomes. The continued application of such stable isotope-labeled compounds will undoubtedly contribute to advancements in drug development, environmental analysis, and our fundamental understanding of biological systems.

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